molecular formula C24H29NO7 B1673513 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid CAS No. 867062-95-1

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid

Cat. No. B1673513
CAS RN: 867062-95-1
M. Wt: 443.5 g/mol
InChI Key: CHIDDYZONKDHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid” is a chemical compound with the empirical formula C26H33NO8 . It is a solid substance . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of the compound is OC(CCOCCOCCOCCOCCNC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)=O . This provides a text representation of the compound’s structure. The InChI key is NUHRPLKTAAVHCZ-UHFFFAOYSA-N , which is a unique identifier for the compound.


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 487.54 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Antibody-Drug Conjugates (ADCs) Synthesis

Fmoc-NH-PEG3-CH2CH2COOH: is utilized as a cleavable linker in the creation of antibody-drug conjugates (ADCs) . ADCs are targeted cancer therapies that combine an antibody specific to cancer cells with a cytotoxic drug. The linker’s role is crucial as it connects the drug to the antibody and releases the drug within the cancer cell .

PROTAC Synthesis

This compound also serves as a PEG-based PROTAC linker . PROTACs (PROteolysis TArgeting Chimeras) are molecules designed to degrade specific proteins within cells. They work by recruiting an E3 ubiquitin ligase to tag unwanted proteins for degradation .

Solubility Enhancement

The PEG (polyethylene glycol) component of Fmoc-NH-PEG3-CH2CH2COOH increases solubility in aqueous media, which is beneficial for biological applications where poor solubility can be a significant barrier .

Bioconjugation

The Fmoc (9-fluorenylmethoxycarbonyl) group can be deprotected under basic conditions to obtain a free amine, which can then be used for further conjugation reactions. This is useful in bioconjugation techniques where attaching drugs, fluorescent tags, or other molecules to antibodies or other proteins is required .

Safety and Hazards

The compound is classified as a non-combustible solid . Its flash point is not applicable . Other specific safety and hazard information is not available in the sources I found.

properties

IUPAC Name

3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO7/c26-23(27)9-11-29-13-15-31-16-14-30-12-10-25-24(28)32-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIDDYZONKDHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid
Reactant of Route 2
Reactant of Route 2
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid
Reactant of Route 3
Reactant of Route 3
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid
Reactant of Route 4
Reactant of Route 4
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid
Reactant of Route 5
Reactant of Route 5
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid
Reactant of Route 6
Reactant of Route 6
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.